N-[3,3'-dimethyl-4'-(4-nitrobenzamido)-[1,1'-biphenyl]-4-yl]-4-nitrobenzamide
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Overview
Description
N-[3,3’-dimethyl-4’-(4-nitrobenzamido)-[1,1’-biphenyl]-4-yl]-4-nitrobenzamide is a complex organic compound characterized by the presence of nitrobenzamido groups attached to a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,3’-dimethyl-4’-(4-nitrobenzamido)-[1,1’-biphenyl]-4-yl]-4-nitrobenzamide typically involves multiple steps. One common approach is the nitration of 3,3’-dimethylbiphenyl, followed by amide formation with 4-nitrobenzoic acid. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and coupling agents such as dicyclohexylcarbodiimide (DCC) for amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[3,3’-dimethyl-4’-(4-nitrobenzamido)-[1,1’-biphenyl]-4-yl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
N-[3,3’-dimethyl-4’-(4-nitrobenzamido)-[1,1’-biphenyl]-4-yl]-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of N-[3,3’-dimethyl-4’-(4-nitrobenzamido)-[1,1’-biphenyl]-4-yl]-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, influencing cellular pathways and enzyme activities. The biphenyl core provides structural stability and facilitates interactions with various biological molecules .
Comparison with Similar Compounds
Similar Compounds
3,3’-Dimethylbiphenyl-4,4’-diamine: Similar biphenyl core but with amine groups instead of nitrobenzamido groups.
4,4’-Dimethylbiphenyl: Lacks the nitrobenzamido groups, making it less reactive in certain chemical reactions.
Uniqueness
N-[3,3’-dimethyl-4’-(4-nitrobenzamido)-[1,1’-biphenyl]-4-yl]-4-nitrobenzamide is unique due to the presence of both nitro and amido groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-[2-methyl-4-[3-methyl-4-[(4-nitrobenzoyl)amino]phenyl]phenyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N4O6/c1-17-15-21(7-13-25(17)29-27(33)19-3-9-23(10-4-19)31(35)36)22-8-14-26(18(2)16-22)30-28(34)20-5-11-24(12-6-20)32(37)38/h3-16H,1-2H3,(H,29,33)(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYHAJXWQTXNLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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